

comparing the antiproliferative activity of 3-Hydroxyterphenyllin with other natural compounds

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Compound of Interest

Compound Name: 3-Hydroxyterphenyllin

Cat. No.: B1664598

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A Comparative Analysis of the Antiproliferative Power of 3-Hydroxyterphenyllin

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the antiproliferative activity of the natural fungal metabolite, **3-Hydroxyterphenyllin**, against established natural anticancer compounds. This report synthesizes experimental data on IC50 values and delves into the molecular signaling pathways modulated by these compounds, offering a valuable resource for preclinical cancer research.

In Vitro Efficacy: A Head-to-Head Comparison

3-Hydroxyterphenyllin, a metabolite isolated from Aspergillus candidus, has demonstrated significant antiproliferative effects against human ovarian cancer cell lines.[1] Its efficacy, as measured by the half-maximal inhibitory concentration (IC50), is comparable to and, in some instances, surpasses that of other well-known natural compounds. The following table summarizes the IC50 values of **3-Hydroxyterphenyllin**, Paclitaxel, Doxorubicin, and Curcumin in the human ovarian cancer cell lines A2780 and OVCAR-3.



Compound	Cell Line	IC50 (μM)
3-Hydroxyterphenyllin	A2780/CP70	5.77[1]
OVCAR-3	6.97[1]	
Paclitaxel	A2780	~1.23[2]
OVCAR-3	4.1 - 26.6	
Doxorubicin	A2780	~0.12[3]
OVCAR-3	0.08 - 1.14[4][5]	
Curcumin	A2780	10 - 50
OVCAR-3	-	

Note: IC50 values can vary between studies due to differences in experimental conditions. The values presented here are for comparative purposes.

Notably, **3-Hydroxyterphenyllin** exhibits lower cytotoxicity in the normal human epithelial ovarian cell line IOSE-364, suggesting a potential for selective anticancer activity.[1]

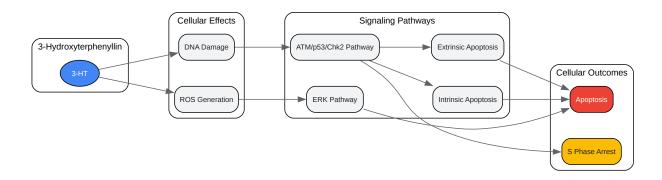
Unraveling the Mechanisms: A Look at Signaling Pathways

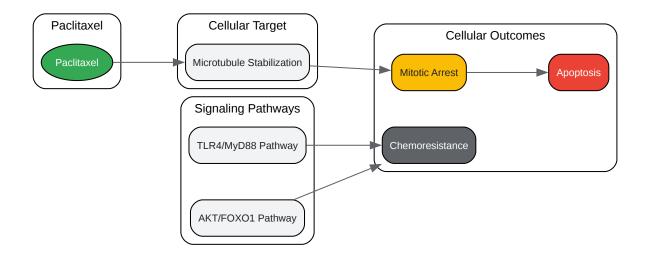
The antiproliferative activity of these natural compounds stems from their ability to interfere with critical cellular signaling pathways, ultimately leading to cell cycle arrest and apoptosis.

3-Hydroxyterphenyllin: A Multi-pronged Attack

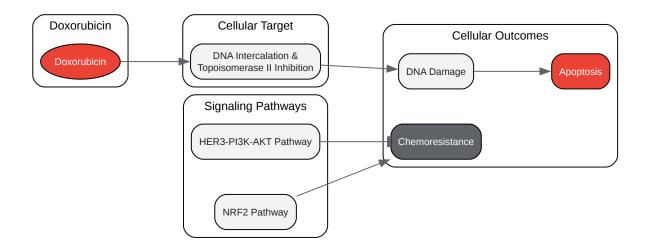
3-Hydroxyterphenyllin induces S-phase arrest and apoptosis in ovarian cancer cells through a mechanism linked to DNA damage. This triggers the ATM/p53/Chk2 signaling pathway.[1] Furthermore, it activates both the intrinsic and extrinsic apoptotic pathways. The intrinsic pathway is initiated by the upregulation of Puma and downregulation of Bcl-2 and Bcl-xL, leading to the activation of caspase-9 and caspase-3.[1] The extrinsic pathway is triggered through the induction of death receptors DR4 and DR5.[1] Additionally, **3-Hydroxyterphenyllin** treatment leads to the generation of reactive oxygen species (ROS) and the activation of the ERK signaling pathway.[1]

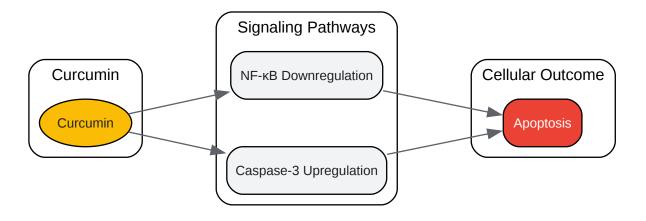




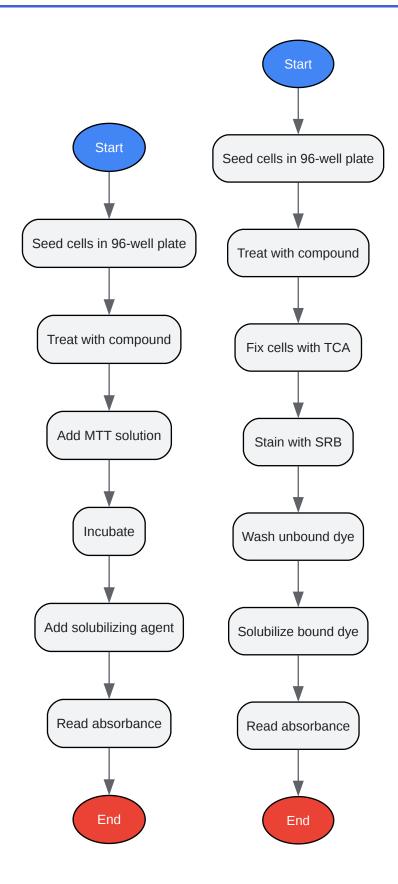












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